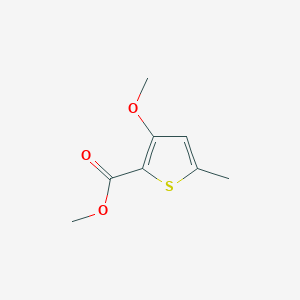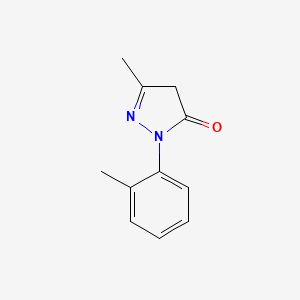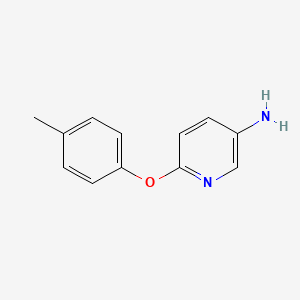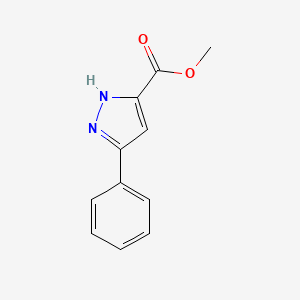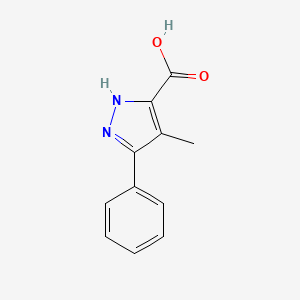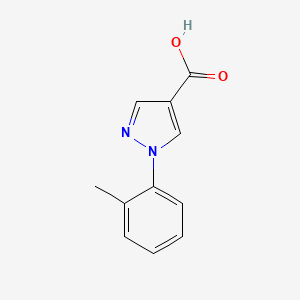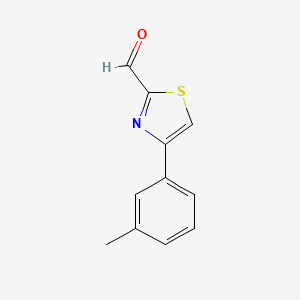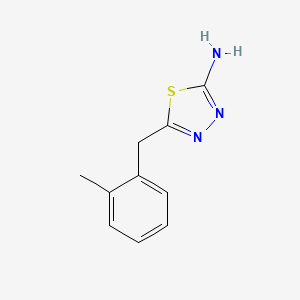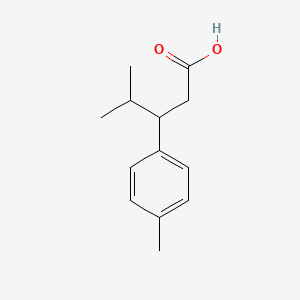
Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate
Overview
Description
“Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate” is a chemical compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO4/c1-17-12(16)8-4-2-3-5-9(8)13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3 . This indicates the presence of a pyrrolidinone ring and a benzoate group in the molecule.Physical And Chemical Properties Analysis
“Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate” is a solid compound . It has a melting point of 79 - 80 degrees Celsius .Scientific Research Applications
Anticonvulsant Properties
Epilepsy, a common neurological disorder, often involves drug-resistant seizures. Researchers have explored MPPB and its derivatives as potential anticonvulsants. In animal models, MPPB demonstrated broad-spectrum activity against seizures, including the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model. Compound 30, a specific MPPB derivative, exhibited potent anticonvulsant effects and a favorable safety profile .
Pain Management
Anticonvulsant drugs often exhibit activity in pain models. MPPB derivative 30 was effective in the formalin test of tonic pain, capsaicin-induced pain, and the oxaliplatin-induced neuropathic pain model in mice. These findings suggest its potential for managing pain conditions .
Inhibition of Calcium Currents
The mechanism of action for compound 30 likely involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This property contributes to its anticonvulsant effects .
Metabolic Stability and Safety
Compound 30 demonstrated high metabolic stability in human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6, and CYP2C9). These drug-like properties make it an interesting candidate for further preclinical development .
Biological Activities of 2,5-Dimethylpyrrole Compounds
MPPB derivatives, including 2,5-dimethylpyrrole analogues, have shown promise in drug research due to their diverse biological activities. These include antibacterial, antihypertensive, and antitubercular effects .
DNA Binding and Antioxidant Activity
Metal complexes of MPPB derivatives were investigated for DNA binding and cleavage. Additionally, these complexes exhibited enhanced antimicrobial activities and significant antioxidant effects .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Related compounds have been shown to interact withcalcium currents mediated by Cav 1.2 (L-type) channels .
Mode of Action
The compound’s mode of action involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition can lead to a variety of downstream effects, depending on the specific cellular context.
Pharmacokinetics
The compound has been shown to have high metabolic stability on human liver microsomes , indicating that it may have good bioavailability . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable pharmacokinetic profile.
Result of Action
In studies, Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
properties
IUPAC Name |
methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-12(16)8-4-2-3-5-9(8)13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLBCVBRLDHUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460537 | |
| Record name | Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate | |
CAS RN |
77741-53-8 | |
| Record name | Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



